5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
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Overview
Description
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorothiophene ring, a sulfonyl group, a pyrrolidine ring, and an oxazole ring, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with pyrrolidine under controlled conditions to form the sulfonyl-pyrrolidine intermediate. This intermediate is then reacted with 3-methyl-1,2-oxazole in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to altered biochemical pathways and physiological effects. For example, it may bind to active sites of enzymes, blocking their activity and resulting in therapeutic effects such as reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- 1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine
- Indole derivatives with sulfonyl groups
Uniqueness
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S2/c1-8-7-10(18-14-8)9-3-2-6-15(9)20(16,17)12-5-4-11(13)19-12/h4-5,7,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUNENKLSUMRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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